N,N,7-Trimethyl-1H-indole-1-carboxamide
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Overview
Description
N,N,7-Trimethyl-1H-indole-1-carboxamide is a derivative of the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide moiety in this compound enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,7-Trimethyl-1H-indole-1-carboxamide typically involves the reaction of 7-methylindole with trimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,7-Trimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N,N,7-Trimethyl-1H-indole-1-carboxylic acid.
Reduction: Formation of N,N,7-Trimethyl-1H-indole-1-methanol.
Substitution: Formation of N,N,7-Trimethyl-1H-indole-1-alkylamide.
Scientific Research Applications
N,N,7-Trimethyl-1H-indole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with proteins.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,7-Trimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets, primarily enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-1H-indole-1-carboxamide
- N,N-Dimethyl-1H-indole-1-carboxamide
- N,N,7-Trimethyl-1H-indole-2-carboxamide
Uniqueness
N,N,7-Trimethyl-1H-indole-1-carboxamide is unique due to the presence of the trimethyl groups at the nitrogen and the 7th position of the indole ring. This structural feature enhances its ability to interact with enzymes and proteins, making it a potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
N,N,7-trimethylindole-1-carboxamide |
InChI |
InChI=1S/C12H14N2O/c1-9-5-4-6-10-7-8-14(11(9)10)12(15)13(2)3/h4-8H,1-3H3 |
InChI Key |
BNUIYYXPFSCXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2C(=O)N(C)C |
Origin of Product |
United States |
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